
Dipropyl 5-aminobenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl 5-aminobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C14H19NO4 It is a derivative of 5-aminobenzene-1,3-dicarboxylic acid, where the carboxyl groups are esterified with propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 5-aminobenzene-1,3-dicarboxylate typically involves the esterification of 5-aminobenzene-1,3-dicarboxylic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the esterification reaction is carried out under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl 5-aminobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Dipropyl 5-hydroxybenzene-1,3-dicarboxylate.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
Dipropyl 5-aminobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of materials with specific properties, such as metal-organic frameworks (MOFs) for gas storage and separation
Mecanismo De Acción
The mechanism of action of dipropyl 5-aminobenzene-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester groups can influence the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 5-aminobenzene-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of propyl.
Diethyl 5-aminobenzene-1,3-dicarboxylate: Similar structure but with ethyl ester groups.
Dipropyl 5-hydroxybenzene-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
Dipropyl 5-aminobenzene-1,3-dicarboxylate is unique due to its specific ester groups, which can influence its reactivity and solubility. The presence of the amino group allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
143452-15-7 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
dipropyl 5-aminobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-3-5-18-13(16)10-7-11(9-12(15)8-10)14(17)19-6-4-2/h7-9H,3-6,15H2,1-2H3 |
Clave InChI |
AFBUDXJBPLGUJU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)
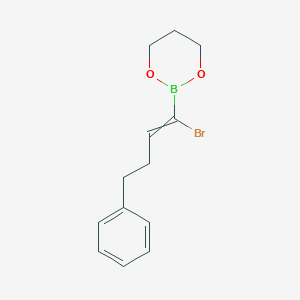
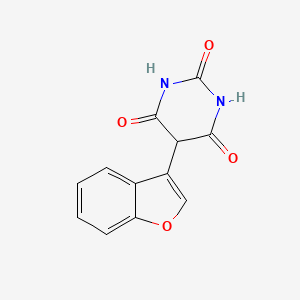
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)
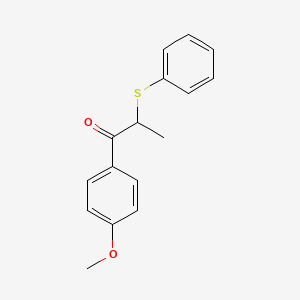
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
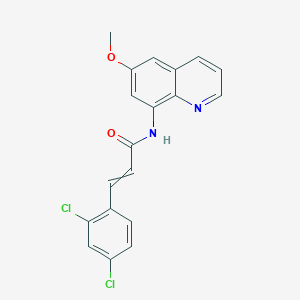
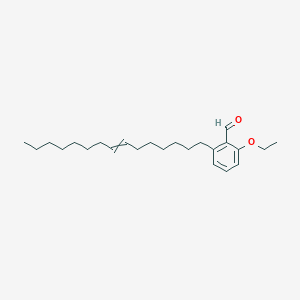
![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)

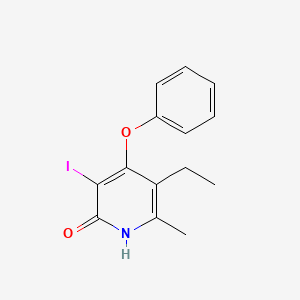
![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
